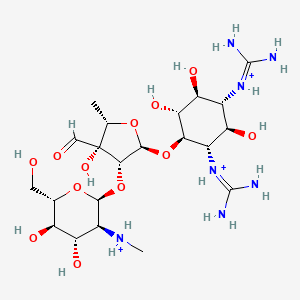
Streptomycin(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomycin(3+) is trication of streptomycin arising from protonation of the guanidino and secondary amino groups. It is a conjugate acid of a streptomycin.
Applications De Recherche Scientifique
Antimicrobial Activity and Resistance Mechanisms
Streptomycin is primarily known for its effectiveness against a range of bacterial infections. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis. However, the emergence of antibiotic resistance poses significant challenges.
- Resistance Mechanisms : Research indicates that various bacteria, including Serratia marcescens, have developed resistance through enzymes such as Streptomycin 3″-adenylyltransferase, which modifies the antibiotic, rendering it ineffective . This highlights the need for novel strategies to combat resistance.
- Case Studies : A study on Escherichia coli demonstrated that streptomycin resistance can confer a fitness advantage under specific conditions, complicating treatment strategies .
Therapeutic Applications
Streptomycin has been utilized in treating several diseases:
- Tuberculosis : It remains a cornerstone in multidrug regimens for tuberculosis treatment due to its efficacy against Mycobacterium tuberculosis.
- Actinomycosis : Historical case reports indicate successful treatment of actinomycosis with streptomycin, showcasing its broad-spectrum efficacy against anaerobic bacteria .
- Pulmonary Conditions : Recent studies suggest that streptomycin treatment can alter the intestinal microbiome and influence pulmonary responses in mouse models, indicating potential therapeutic implications in respiratory diseases .
Molecular Interactions and Drug Design
Molecular docking studies have revealed that streptomycin interacts with specific ribosomal sites in both bacterial and human mitochondria, suggesting potential pathways for drug design against resistant strains .
Binding Affinities
| Compound | Binding Score (kcal/mol) | Target Site |
|---|---|---|
| Streptomycin | -9.5 | Mitochondrial rRNA |
| Amphotericin B | -8.7 | Cytoplasmic rRNA |
This table illustrates the comparative binding affinities of streptomycin and amphotericin B to their respective targets, emphasizing the significance of structural studies in developing effective antibiotics.
Environmental Impact and Monitoring
Streptomycin is also applied in agriculture to manage plant diseases. Its use raises concerns about environmental antibiotic resistance:
Analyse Des Réactions Chimiques
Structural Basis for Reactivity
Streptomycin(3+) retains the core structure of streptomycin but carries a +3 charge due to protonation at three sites:
-
Guanidino groups (positions 1 and 3 of the streptidine ring)
-
Secondary amino group (position 6' of the N-methyl-L-glucosamine)
This cationic state facilitates interactions with:
Adenylylation by ANT(6)
Streptomycin 3"-adenylyltransferase (EC 2.7.7.47) catalyzes ATP-dependent adenylation, inactivating the antibiotic :
ATP Streptomycin 3 ⇌ Diphosphate 3 Adenylylstreptomycin
Kinetic Parameters for ANT(6) :
| Substrate | KM (μM) | kcat (min⁻¹) | kcat/KM (μM⁻¹·min⁻¹) |
|---|---|---|---|
| Streptomycin(3+) | 120 | 1,200 | 10 |
| Streptidine | 1,100 | 1,050 | 0.95 |
Phosphorylation by Streptomycin 3"-Kinase
Streptomycin 3"-kinase (EC 2.7.1.87) transfers a phosphate group from ATP :
ATP Streptomycin 3 ⇌ ADP Streptomycin 3 Phosphate
Competitive Inactivation Rescue
Streptidine (the streptidine moiety of streptomycin) acts as a decoy substrate for ANT(6), restoring antibiotic activity :
Minimum Inhibitory Concentration (MIC) Modulation :
| Condition | MIC (μg/mL) |
|---|---|
| Streptomycin alone | >200 |
| Streptomycin + 50 μg/mL Streptidine | 50 |
| Streptomycin + 400 μg/mL Streptidine | 10 |
Mechanism: Streptidine competes for ANT(6) binding, reducing adenylation of intact streptomycin .
Bioinorganic Interactions
Streptomycin(3+) participates in metal ion coordination:
-
Forms stable complexes with Ni²⁰ via amine and hydroxyl groups during affinity chromatography
-
Inhibits mechanosensitive Ca²⁰ channels in eukaryotic cells (IC₅₀ = 25 μM)
Acid Methanolysis
Controlled acid hydrolysis cleaves streptomycin(3+) into:
Reaction Conditions :
-
Reagent: H₂SO₄/MeOH (1:10 v/v)
-
Temperature: 60°C, 24 hrs
-
Yield: >80% streptidine
Propriétés
Formule moléculaire |
C21H42N7O12+3 |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
Clé InChI |
UCSJYZPVAKXKNQ-HZYVHMACSA-Q |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















